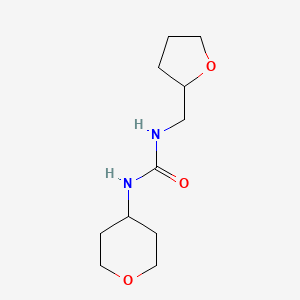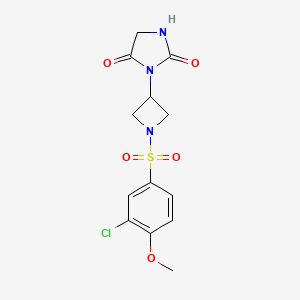
7-氯-4-((2,4-二氟苄基)氨基)-2-氧代-1,2-二氢喹啉-3-羧酸乙酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinolines and their derivatives are a class of compounds with significant pharmaceutical importance, often utilized for their antibacterial properties. The compound , ethyl 7-chloro-4-((2,4-difluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate, is a derivative of quinoline that is not directly mentioned in the provided papers but is related to the compounds studied within them.
Synthesis Analysis
The synthesis of quinoline derivatives typically involves multi-step reactions starting from simple precursors. For instance, a two-step synthesis of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate derivatives is reported, beginning with commercially available 2-aminobenzoic acids. The first step involves converting anthranilic acids to isatoic anhydrides, followed by a reaction with the sodium enolate of ethyl acetoacetate to form substituted quinolines . Another synthesis approach for a related compound, ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate, utilizes the Gould-Jacobs reaction catalyzed by aluminium metal under microwave-assistance, achieving a high yield of 94.2% . These methods highlight the versatility and efficiency of modern synthetic techniques in constructing complex quinoline structures.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is often confirmed using spectroscopic methods such as NMR spectrometry. For example, a study on halogenated 1,4-dihydro-1-ethyl-4-oxoquinoline-3-carboxylates provided detailed NMR spectral data, including chemical shifts and coupling constants for hydrogen, carbon, and fluorine atoms . This information is crucial for verifying the identity and purity of synthesized compounds.
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, which are essential for their functionalization and application in drug synthesis. The preparation of ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylate, for instance, involves a sequence of reactions including reduction, regioselective deprotonation, methylation, selenation, oxidation, and syn-elimination . These reactions demonstrate the complexity and specificity required in the synthesis of quinoline derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of halogen atoms, for example, can significantly affect these properties. The antibacterial activity of quinoline derivatives is also a key chemical property, with some derivatives showing efficacy against both Gram-positive and Gram-negative organisms . The physical properties, such as melting points, are often determined alongside structural confirmation to ensure the correct compound has been synthesized .
科学研究应用
抗菌应用
喹啉-3-羧酸盐已被合成并研究其体外抗菌活性。合成过程包括碱催化的弗里德兰德缩合,然后与POCl3反应生成2-氯喹啉-3-羧酸盐。这些化合物对枯草芽孢杆菌和霍乱弧菌表现出中等活性,表明它们作为抗菌剂的潜力(Krishnakumar et al., 2012)。
合成方法
已经开发出一种用于生产三环喹诺酮普鲁利floxacin的关键中间体的实用合成方法。该合成路线包括氯化和分子内环化反应,展示了该化合物在新型药物开发中的作用(Matsuoka et al., 1997)。
杂环化学
新型周边稠合四环杂芳烃(如5H-1-噻-3,5,6-三氮杂菲)的合成利用了3-氨基-4-氯噻吩并[3,2-c]喹啉-2-羧酸乙酯作为一种通用的合成子。这些化合物有助于探索杂环化学中的新化学空间(Mekheimer et al., 2005)。
抗菌活性
由7-氯-1-乙基-6-氟-1,4-二氢-4-氧代喹啉-3-羧酸合成的3-羟基喹诺酮展示了喹诺酮衍生物的修饰以增强其抗菌特性。这些修饰包括还原脱羧和随后的反应,以生成具有潜在抗菌活性的化合物(Rádl & Janichová, 1992)。
化学合成
使用微波辅助的古尔德-雅各布斯反应,以铝金属为催化剂,合成了7-氯-6-氟-1,4-二氢-4-氧代喹啉-3-羧酸乙酯。该方法突出了现代合成技术在高产率生产喹啉衍生物方面的效率(宋宝安, 2012)。
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 7-chloro-4-((2,4-difluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate involves the reaction of 7-chloro-4-((2,4-difluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylic acid with ethyl chloroformate in the presence of a base to form the desired compound.", "Starting Materials": [ "7-chloro-4-((2,4-difluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylic acid", "Ethyl chloroformate", "Base (e.g. triethylamine)" ], "Reaction": [ "To a solution of 7-chloro-4-((2,4-difluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylic acid in a suitable solvent (e.g. DMF), add a base (e.g. triethylamine) and stir at room temperature.", "Slowly add ethyl chloroformate to the reaction mixture while maintaining the temperature at or below 0°C.", "Stir the reaction mixture at room temperature for several hours until TLC analysis indicates complete consumption of the starting material.", "Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g. ethyl acetate).", "Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure.", "Purify the crude product by column chromatography using a suitable eluent (e.g. hexane/ethyl acetate) to obtain the desired compound as a solid." ] } | |
CAS 编号 |
1189914-98-4 |
产品名称 |
Ethyl 7-chloro-4-((2,4-difluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate |
分子式 |
C19H15ClF2N2O3 |
分子量 |
392.79 |
IUPAC 名称 |
ethyl 7-chloro-4-[(2,4-difluorophenyl)methylamino]-2-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C19H15ClF2N2O3/c1-2-27-19(26)16-17(23-9-10-3-5-12(21)8-14(10)22)13-6-4-11(20)7-15(13)24-18(16)25/h3-8H,2,9H2,1H3,(H2,23,24,25) |
InChI 键 |
YPDJVVONDYXRGQ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C2=C(C=C(C=C2)Cl)NC1=O)NCC3=C(C=C(C=C3)F)F |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-decyl-1-methyl-8-phenyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2509688.png)
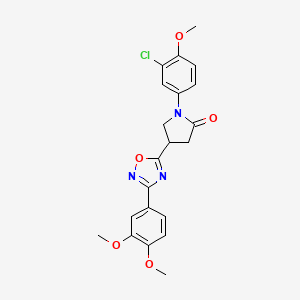
![(7-Methoxy-1-benzofuran-2-yl)-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2509692.png)
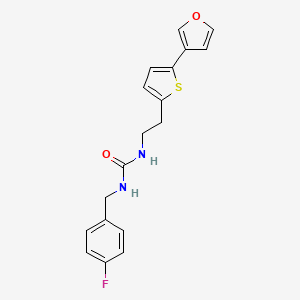
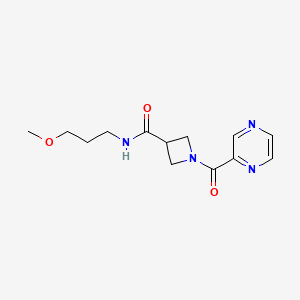
![1-[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl-4-(3-methylimidazol-4-yl)piperidine](/img/structure/B2509698.png)

![[2-(Aminomethyl)spiro[3.3]heptan-2-yl]methanol;hydrochloride](/img/structure/B2509703.png)
![N-[2-[6-(2-amino-2-oxoethyl)sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methylbenzamide](/img/structure/B2509705.png)

